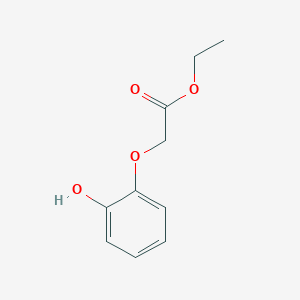

Ethyl 2-(2-hydroxyphenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

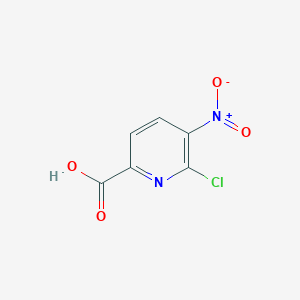

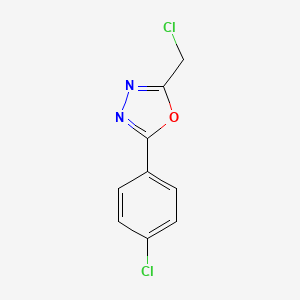

Ethyl 2-(2-hydroxyphenoxy)acetate is a chemical compound with the molecular formula C10H12O4 . It is used for experimental and research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The average mass is 196.200 Da .Scientific Research Applications

1. Role in Synthesis of Antimalarial Drugs

Ethyl 2-(2-hydroxyphenoxy)acetate is significant in the synthesis of antimalarial drugs. One study demonstrated the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in the natural synthesis of antimalarial drugs, using various acyl donors including ethyl acetate (Magadum & Yadav, 2018).

2. Synthesis of Anti-Asthma Drugs

This compound is also involved in the production of anti-asthma drugs. A study explored the enzymatic hydrolysis of a methyl ester to produce a new anti-asthma drug prototype, LASSBio 482, using ethyl acetate as part of the reaction process (Bevilaqua et al., 2004).

3. Antioxidant Properties

Ethyl acetate fractions have demonstrated significant antioxidant activities. Research on walnut kernels identified ethyl acetate as a fraction containing phenolic compounds with strong DPPH scavenging activities (Zhang et al., 2009).

4. Role in Organic Synthesis

In organic chemistry, this compound contributes to the synthesis of complex organic compounds. For instance, it was used in a L-proline-catalyzed reaction to create highly substituted thienothiopyran derivatives (Indumathi, Perumal, & Menéndez, 2010).

5. Material Science Applications

The compound has applications in material science, such as in the synthesis of dimeric and trimeric polymer model compounds, which can offer insights into the properties and behaviors of more complex polymers (Ninagawa, Matsuda, & Matsuda, 1974).

6. Corrosion Inhibition

A study showed that derivatives of this compound, such as (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, have potential as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating the compound's versatility in industrial applications (Lgaz et al., 2017).

Future Directions

Future research could focus on the synthesis and pharmacological activities of Ethyl 2-(2-hydroxyphenoxy)acetate and its derivatives, similar to studies conducted on phenoxy acetamide and its derivatives . This could provide an opportunity for chemists to design new derivatives that could enhance safety and efficacy .

properties

IUPAC Name |

ethyl 2-(2-hydroxyphenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6,11H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXKUZRPWHNNES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354902 |

Source

|

| Record name | ethyl 2-(2-hydroxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99186-63-7 |

Source

|

| Record name | ethyl 2-(2-hydroxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)

![5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B1349234.png)

![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)